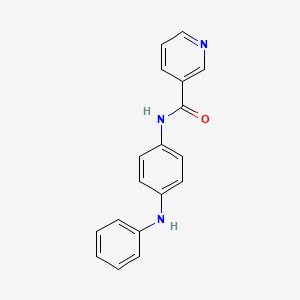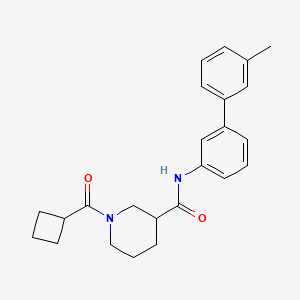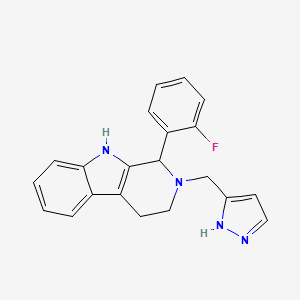
N-(4-anilinophenyl)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-anilinophenyl)nicotinamide (also known as 4-AN) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the family of nicotinamide adenine dinucleotide (NAD+) precursors, which play a crucial role in cellular metabolism and energy production.
作用機序
The mechanism of action of 4-AN involves its ability to increase NAD+ levels in cells. NAD+ is a coenzyme that plays a crucial role in cellular metabolism and energy production. It is involved in various cellular processes, including DNA repair, cell signaling, and oxidative stress response. By increasing NAD+ levels, 4-AN can improve mitochondrial function, DNA repair, and cellular metabolism. Moreover, 4-AN can inhibit the activity of PARP enzymes, which are involved in DNA repair and cell death pathways. This inhibition can sensitize cancer cells to chemotherapy and radiation therapy. Additionally, 4-AN can activate sirtuins, which are enzymes involved in regulating cellular metabolism, oxidative stress, and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-AN are diverse and depend on the specific application. In cancer research, 4-AN has been shown to sensitize cancer cells to chemotherapy and radiation therapy by inhibiting PARP enzymes. Moreover, 4-AN can induce cell death in cancer cells by activating apoptotic pathways. In neurodegenerative disorders, 4-AN has been shown to improve mitochondrial function and reduce oxidative stress, which can protect neurons from damage and degeneration. Additionally, 4-AN can activate sirtuins, which are involved in regulating cellular metabolism and inflammation, and can improve metabolic disorders such as obesity and diabetes.
実験室実験の利点と制限
The advantages of using 4-AN in lab experiments include its ability to increase NAD+ levels in cells, which can improve mitochondrial function, DNA repair, and cellular metabolism. Moreover, 4-AN can inhibit the activity of PARP enzymes, which can sensitize cancer cells to chemotherapy and radiation therapy. Additionally, 4-AN can activate sirtuins, which are involved in regulating cellular metabolism and inflammation. However, there are also limitations to using 4-AN in lab experiments, including its potential toxicity and off-target effects. Moreover, the optimal dosage and administration of 4-AN in different applications are still under investigation.
将来の方向性
There are several future directions for research on 4-AN. Firstly, more studies are needed to investigate the optimal dosage and administration of 4-AN in different applications. Moreover, the potential toxicity and off-target effects of 4-AN need to be further explored. Secondly, more studies are needed to investigate the specific mechanisms of action of 4-AN in different applications, including cancer, neurodegenerative disorders, and metabolic disorders. Thirdly, the development of more potent and selective analogs of 4-AN could improve its therapeutic potential and reduce its potential toxicity. Finally, the combination of 4-AN with other therapeutic agents could enhance its efficacy and reduce potential side effects.
Conclusion:
In conclusion, 4-AN is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. It belongs to the family of NAD+ precursors and can increase NAD+ levels in cells, improve mitochondrial function, and activate sirtuins. Moreover, 4-AN can inhibit the activity of PARP enzymes and sensitize cancer cells to chemotherapy and radiation therapy. However, the optimal dosage and administration of 4-AN in different applications and its potential toxicity and off-target effects need to be further investigated.
合成法
The synthesis of 4-AN involves the reaction of 4-aminobenzonitrile with 2-chloronicotinoyl chloride in the presence of a base catalyst. The resulting product is then purified through recrystallization to obtain pure 4-AN. This method has been optimized to achieve high yields and purity of the compound.
科学的研究の応用
4-AN has been extensively studied for its potential therapeutic properties in various diseases, including cancer, neurodegenerative disorders, and metabolic disorders. It has been shown to increase NAD+ levels in cells, which can improve mitochondrial function, DNA repair, and cellular metabolism. Moreover, 4-AN has been reported to inhibit the activity of PARP enzymes, which are involved in DNA repair and cell death pathways. This inhibition can sensitize cancer cells to chemotherapy and radiation therapy. Additionally, 4-AN has been shown to activate sirtuins, which are enzymes involved in regulating cellular metabolism, oxidative stress, and inflammation.
特性
IUPAC Name |
N-(4-anilinophenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O/c22-18(14-5-4-12-19-13-14)21-17-10-8-16(9-11-17)20-15-6-2-1-3-7-15/h1-13,20H,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUHNTOVXCBNHDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-({1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinyl}methyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B6140750.png)
![N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-2-[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]acetamide](/img/structure/B6140758.png)
![1-(1-azocanyl)-3-(2-methoxy-4-{[(2-phenylethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6140765.png)
![N-[1-(3,4-dimethylphenyl)ethyl]-1-(2-fluorobenzyl)-4-piperidinecarboxamide](/img/structure/B6140771.png)
![N-(3-chloro-2-methylphenyl)-4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B6140796.png)
![3-[1-(1H-benzimidazol-2-ylmethyl)-3-piperidinyl]-N-(3-chloro-4-methoxyphenyl)propanamide](/img/structure/B6140807.png)
![2-[1-(4-fluorobenzyl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]-N-(2-hydroxypropyl)acetamide](/img/structure/B6140814.png)
![N-[3-(cyclopentyloxy)phenyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B6140824.png)
![4-{[5-(2-methyl-3-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}dihydro-2(3H)-furanone](/img/structure/B6140831.png)
![2-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6140837.png)
![methyl 4-{[2-(3-methoxybenzyl)-4-morpholinyl]methyl}benzoate](/img/structure/B6140844.png)